2,5-Dibromo-1,3-thiazole-4-carbonitrile CAS 1204297-23-3 properties
2,5-Dibromo-1,3-thiazole-4-carbonitrile CAS 1204297-23-3 properties
Topic: 2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS 1204297-23-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Strategic Scaffold for Regioselective Heterocyclic Functionalization[1]
Executive Summary
2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS 1204297-23-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the presence of two chemically distinct bromine handles (C2 and C5) combined with an electron-withdrawing nitrile group at C4. This configuration creates a steep electronic gradient across the thiazole ring, enabling highly predictable, sequential functionalization.[2]
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, synthesis logic, and the mechanistic underpinnings of its regioselective reactivity.[2] It serves as a roadmap for researchers utilizing this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and molecular electronic materials.[2]
Physicochemical Profile
The physical properties of 2,5-Dibromo-1,3-thiazole-4-carbonitrile are dictated by the interplay between the heavy bromine atoms and the polar nitrile functionality.
| Property | Value / Description |
| CAS Number | 1204297-23-3 |
| IUPAC Name | 2,5-Dibromo-1,3-thiazole-4-carbonitrile |
| Molecular Formula | C₄Br₂N₂S |
| Molecular Weight | 267.93 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, and THF; sparingly soluble in water.[1] |
| Electronic Character | Highly electron-deficient (π-acidic) due to C4-CN and C2/C5-Br.[1] |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light. |
Synthetic Routes & Manufacturing[1]
While direct bromination of thiazole-4-carbonitrile is possible, it often suffers from poor regiocontrol and over-bromination. The most robust laboratory-scale synthesis relies on the Sandmeyer reaction , utilizing the commercially available 2-amino-5-bromo-1,3-thiazole-4-carbonitrile as a precursor. This route ensures the integrity of the C4-nitrile and the C5-bromine prior to installing the C2-bromide.
Preferred Synthetic Workflow (Sandmeyer Protocol)
-
Precursor: 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile.[1]
-
Reagents: Copper(II) bromide (
), tert-Butyl nitrite ( ) or Sodium nitrite ( ) in . -
Solvent: Acetonitrile (
) or DMSO.[1][2] -
Mechanism: Generation of the diazonium species at C2, followed by radical-nucleophilic substitution by bromide.[1]
Figure 1: The Sandmeyer transformation allows for the precise installation of the C2 bromine, avoiding regioselectivity issues associated with direct electrophilic bromination.[2][3]
Reactivity & Regioselectivity: The Core Advantage[1]
The primary utility of CAS 1204297-23-3 is its ability to undergo sequential, regioselective cross-coupling reactions . The electronic environment at C2 and C5 is vastly different, governed by the heteroatoms and the C4-nitrile.
Electronic Differentiation[1][2]
-
C2 Position (The "Hot" Spot): Located between the sulfur and nitrogen, this position is the most electron-deficient.[1] The adjacent nitrogen's inductive effect (
) activates the C-Br bond for oxidative addition by Pd(0) catalysts and nucleophilic aromatic substitution ( ). -
C5 Position (The "Cold" Spot): While still activated compared to benzene, the C5 position is less electrophilic than C2.[2] In a competition reaction, C2 reacts first.[2]
Functionalization Logic
Researchers should follow a strict order of operations to maximize yield and minimize isomer formation:
-
Step 1: Functionalize C2 (Suzuki, Stille, or
).[2] -
Step 2: Functionalize C5 (Suzuki, Stille, or Negishi).[2]
Figure 2: Sequential functionalization strategy.[2][4][5] The C2 position is kinetically favored for the first cross-coupling event.
Experimental Protocol: Selective C2-Suzuki Coupling
To validate the regioselectivity, the following protocol is recommended for the first substitution:
-
Setup: Charge a reaction vial with CAS 1204297-23-3 (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and
(3-5 mol%). -
Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1][2]
-
Base:
(2.0 equiv).[1][2] -
Conditions: Stir at room temperature to 50°C . Note: Higher temperatures (>80°C) risk premature reaction at C5.
-
Monitoring: Monitor by LC-MS. The mono-coupled product (at C2) usually forms within 2-4 hours.
Applications in Drug Discovery[4][6]
The 2,5-disubstituted thiazole-4-carbonitrile motif is a privileged scaffold in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The thiazole ring mimics the purine core of ATP.[1] The nitrile group at C4 can form critical hydrogen bonds with the hinge region of kinase enzymes or serve as a handle for hydration to a primary amide (often seen in Src/Abl inhibitors like Dasatinib analogs).[1]
-
Allosteric Modulators: The rigid geometry allows for the precise orientation of lipophilic vectors at C2 and C5, suitable for exploring hydrophobic pockets in GPCRs.[2]
-
PROTAC Linkers: The scaffold can serve as a rigid connector in Proteolysis Targeting Chimeras, where the nitrile provides a vector for solubility enhancement or further ligation.[2]
Handling & Safety Information
Signal Word: WARNING
-
Hazard Statements:
-
Handling Precautions:
References
-
Thiazole Properties & Reactivity
-
Regioselective Coupling of Thiazoles
-
Synthesis via Sandmeyer Reaction
-
Medicinal Chemistry of Thiazole-4-carbonitriles
Sources
- 1. CAS 440100-94-7: 2-bromo-1,3-thiazole-5-carbonitrile [cymitquimica.com]
- 2. CALCULLA - Table of melting points of substances [calculla.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
